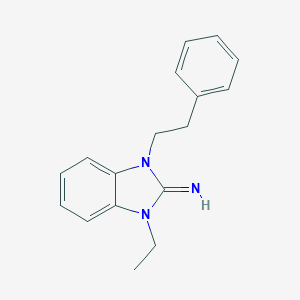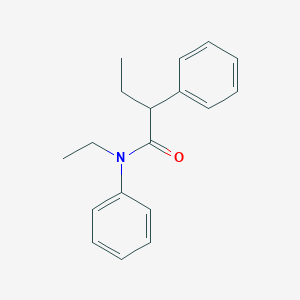
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine, also known as NTNH, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process, and its mechanism of action has been studied extensively. In
Aplicaciones Científicas De Investigación
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has several potential scientific research applications. One of the most promising applications is in the field of organic electronics. Researchers have found that 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine can be used as a dopant in organic semiconductors, which can improve their electrical conductivity. Additionally, 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine is not fully understood, but researchers have identified several potential pathways. One potential mechanism of action is through the inhibition of enzymes involved in the biosynthesis of DNA and RNA. Another potential mechanism of action is through the inhibition of the MAP kinase signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful compound for research. Additionally, 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds. However, one limitation is that 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine is not very water-soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Additionally, researchers could explore the use of 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine in other applications, such as in the field of organic electronics. Finally, researchers could investigate ways to optimize the synthesis method to increase yield and purity.
Propiedades
Nombre del producto |
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
4-nitro-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12N2O2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h5-6H,1-4,11H2 |
Clave InChI |
XLIJWXXMBCYZET-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C=CC(=C2C1)N)[N+](=O)[O-] |
SMILES canónico |
C1CCC2=C(C=CC(=C2C1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)



![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
![Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B262410.png)
![N-(3-cyanothiophen-2-yl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B262412.png)
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)
![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)


![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)